molecular formula C21H28N2O B5553276 1-[(4-Ethylphenyl)methyl]-4-[(4-methoxyphenyl)methyl]piperazine

1-[(4-Ethylphenyl)methyl]-4-[(4-methoxyphenyl)methyl]piperazine

Cat. No.: B5553276
M. Wt: 324.5 g/mol
InChI Key: YKGXLBNZDPNCDB-UHFFFAOYSA-N
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Description

1-[(4-Ethylphenyl)methyl]-4-[(4-methoxyphenyl)methyl]piperazine is a compound that belongs to the piperazine class of chemicals. Piperazines are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. This compound is characterized by the presence of two benzyl groups substituted with ethyl and methoxy groups, respectively, attached to a piperazine ring.

Preparation Methods

The synthesis of 1-[(4-Ethylphenyl)methyl]-4-[(4-methoxyphenyl)methyl]piperazine typically involves the following steps:

  • Synthetic Routes

      Step 1: The starting materials, 4-ethylbenzyl chloride and 4-methoxybenzyl chloride, are reacted with piperazine in the presence of a base such as sodium hydroxide or potassium carbonate.

      Step 2: The reaction mixture is heated under reflux conditions to facilitate the nucleophilic substitution reaction, leading to the formation of the desired product.

      Step 3: The product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

  • Industrial Production Methods

    • Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

1-[(4-Ethylphenyl)methyl]-4-[(4-methoxyphenyl)methyl]piperazine undergoes various chemical reactions, including:

  • Oxidation

      Reagents and Conditions: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

      Products: Oxidation typically leads to the formation of corresponding ketones or carboxylic acids.

  • Reduction

      Reagents and Conditions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

      Products: Reduction can yield alcohols or amines, depending on the specific reaction conditions.

  • Substitution

      Reagents and Conditions: Halogenation reagents such as bromine or chlorine can be used for substitution reactions.

      Products: Halogenated derivatives of the compound are formed.

Scientific Research Applications

1-[(4-Ethylphenyl)methyl]-4-[(4-methoxyphenyl)methyl]piperazine has several applications in scientific research:

  • Chemistry

    • Used as an intermediate in the synthesis of complex organic molecules.
    • Employed in the development of new synthetic methodologies.
  • Biology

    • Investigated for its potential as a ligand in receptor binding studies.
    • Studied for its interactions with various biological macromolecules.
  • Medicine

  • Industry

    • Utilized in the production of specialty chemicals and advanced materials.
    • Applied in the formulation of various industrial products.

Mechanism of Action

The mechanism of action of 1-[(4-Ethylphenyl)methyl]-4-[(4-methoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

1-[(4-Ethylphenyl)methyl]-4-[(4-methoxyphenyl)methyl]piperazine can be compared with other similar compounds:

  • Similar Compounds

  • Uniqueness

    • The presence of the ethyl and methoxy groups in this compound imparts unique physicochemical properties, influencing its reactivity and biological activity.
    • These structural differences can lead to variations in the compound’s pharmacokinetic and pharmacodynamic profiles, making it distinct from its analogs.

Properties

IUPAC Name

1-[(4-ethylphenyl)methyl]-4-[(4-methoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O/c1-3-18-4-6-19(7-5-18)16-22-12-14-23(15-13-22)17-20-8-10-21(24-2)11-9-20/h4-11H,3,12-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKGXLBNZDPNCDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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